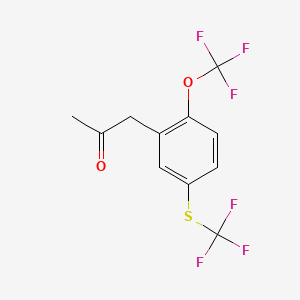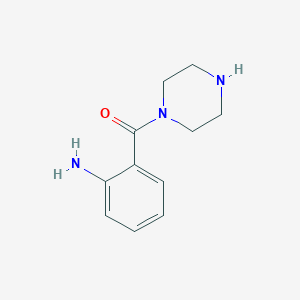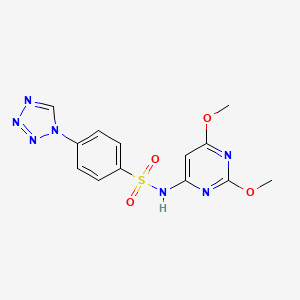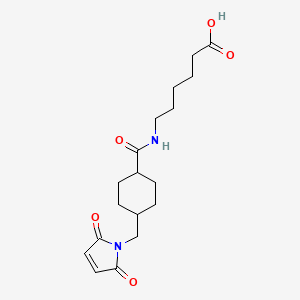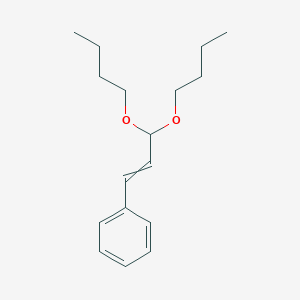
1-(3-Bromopropyl)-4-chloro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-chloro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, chloro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-chloro-3-iodobenzene typically involves a multi-step process. One common method is the halogenation of a suitable benzene derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with a benzene derivative that has a suitable leaving group, such as a halogen.
Halogenation: The benzene derivative undergoes halogenation using reagents like bromine or iodine in the presence of a catalyst such as iron or aluminum chloride.
Substitution Reaction: The halogenated benzene derivative is then subjected to a nucleophilic substitution reaction with 3-bromopropyl chloride in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-4-chloro-3-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the chloro or iodo groups are replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid in the presence of a catalyst such as aluminum chloride are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and amines.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and other substituted benzene derivatives.
Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
1-(3-Bromopropyl)-4-chloro-3-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-iodobenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In electrophilic aromatic substitution reactions, the benzene ring undergoes a two-step mechanism involving the formation of a sigma complex followed by deprotonation to restore aromaticity.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-chlorobenzene: Lacks the iodine substituent, making it less reactive in certain reactions.
1-(3-Bromopropyl)-4-iodobenzene: Lacks the chlorine substituent, affecting its reactivity and applications.
1-(3-Chloropropyl)-4-iodobenzene: Lacks the bromine substituent, altering its chemical properties.
Uniqueness: 1-(3-Bromopropyl)-4-chloro-3-iodobenzene is unique due to the presence of three different halogen substituents on the benzene ring. This unique combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H9BrClI |
|---|---|
Molecular Weight |
359.43 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-chloro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
InChI Key |
DHDFXDDCRVKUBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


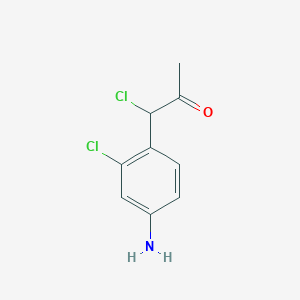
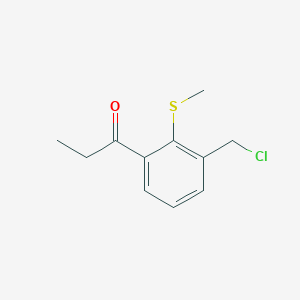
![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)
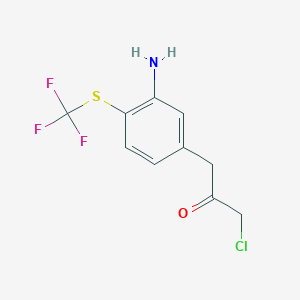
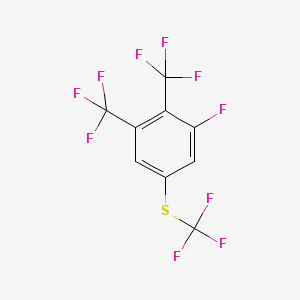
![Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-](/img/structure/B14065441.png)
